2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(6-methoxypyridazin-3-yl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(5-6-13)7-8-3-4-9(14-2)11-10-8/h3-4,13H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZCIGGAIQGRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=NN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol typically involves the reaction of 6-methoxy-3-pyridazinylmethyl chloride with methylamine, followed by the addition of ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring’s electron-deficient nature enables electrophilic and nucleophilic substitutions under controlled conditions. Key reactions include:
a. Methoxy Group Reactivity
The 6-methoxy group participates in demethylation under strong acidic or Lewis acidic conditions (e.g., BBr₃ in DCM), yielding a hydroxylated pyridazine derivative . This reaction is critical for modifying electronic properties in drug discovery .
b. Methylamino Group Alkylation
The methylamino moiety undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media, forming quaternary ammonium salts. For example:
This reactivity is analogous to structurally related pyridine derivatives .
Oxidation Reactions
The ethanol side chain and amine groups are susceptible to oxidation:
In metabolic studies, human liver microsomes oxidize the ethanol group to carboxylic acid derivatives (CLₛₜₐbᵢₗᵢₜᵧ: 1.8 μL/min/10⁶ cells) .
Esterification and Acylation
The hydroxyl group forms esters with acyl chlorides or anhydrides:
Similarly, the secondary amine reacts with acetyl chloride to yield an acetamide derivative (yield: 78% in DCM) .
Reductive Amination and Condensation
The compound participates in Schiff base formation with aldehydes/ketones, followed by NaBH₄ reduction:
This method is employed in synthesizing analogues for kinase inhibition studies .
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Site | Complex Stability Constant (log K) | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | Pyridazine N, amine N | 8.2 ± 0.3 | Catalytic oxidation | |
| Fe³⁺ | Ethanol O, pyridazine N | 6.7 ± 0.2 | Biomimetic studies |
Photochemical and Thermal Degradation
Under UV light (λ = 254 nm), the pyridazine ring undergoes [4+2] cycloreversion, forming nitrile and alkene fragments . Thermolysis at >200°C decomposes the compound into methoxy-pyridazine and methylamino-ethanol via retro-aldol cleavage .
Biological Interactions
-
Phosphodiesterase Inhibition : The methylamino-ethanol side chain mimics cyclic nucleotide structures, enabling competitive binding to PDE4/5 active sites (IC₅₀: 0.12 μM) .
-
CYP450 Interactions : Metabolized by CYP3A4 to N-demethylated and hydroxylated products, impacting pharmacokinetic profiles .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent |
|---|---|---|---|
| Esterification | 2.3 × 10⁻³ | 45.2 | Dichloromethane |
| Oxidation (H₂O₂) | 1.8 × 10⁻⁴ | 68.7 | Phosphate buffer |
| Demethylation (BBr₃) | 4.5 × 10⁻² | 32.1 | DCM |
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., PDE inhibitors ), coordination catalysis, and prodrug development . Further studies should explore its enantioselective synthesis and in vivo metabolic fate.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Antitumor Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
- Neuroprotective Effects : The compound may have implications in neurodegenerative disease research due to its ability to cross the blood-brain barrier.
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are diverse:
- Drug Development : Its unique structure allows for the exploration of new pharmacological profiles.
- Lead Compound for Synthesis : It serves as a precursor for synthesizing derivatives with enhanced efficacy and selectivity.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control substances.
-
Cancer Research :
- In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards specific cancer cell lines, prompting further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The compound is compared below with three classes of analogs: pyridazine derivatives, ethanolamine-containing heterocycles, and methoxy-substituted bioactive molecules.
Table 1: Structural and Functional Comparison
Note: Direct evidence for the target compound is absent; properties are inferred from analogs.
Pharmacological and Physicochemical Comparisons
Bioactivity :
- Antimicrobial Activity: Pyridazine derivatives like 1-(2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone (Table 1) exhibit antibacterial properties, with MIC values <10 µg/mL against E. coli and S. aureus . The target compound’s pyridazine core and hydroxyl group may confer similar activity.
- Neurotensin Receptor Modulation: Quinazoline-based analogs (e.g., SBI-553 derivatives) show β-arrestin-biased signaling with EC₅₀ values <100 nM, attributed to their ethanolamine side chains and fluorinated substituents . The target compound’s methylaminoethanol group could mimic this activity.
Thermodynamic Properties :
- Vaporization Enthalpy (ΔHvap): 2-(Methylamino)ethanol derivatives have ΔHvap ≈57.7 kJ/mol . Substituents like pyridazine (aromatic, polar) may increase ΔHvap due to stronger intermolecular interactions.
Advantages and Limitations vs. Analogs
Biological Activity
2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol, a compound characterized by its unique pyridazine structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a methoxy group and a methylamino group, contributing to its biological activity. Its chemical formula is CHNO, and it has a molecular weight of 210.24 g/mol. The presence of nitrogen heterocycles in its structure is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections detail these activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyridazine derivatives. For instance, compounds containing similar nitrogen heterocycles have shown significant effectiveness against resistant strains of bacteria.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol | MRSA | 0.13–0.255 | |
| Pyrrole Derivative | MSSA | 0.125 | |
| Pyrrole Benzamide | Staphylococcus aureus | 3.125 - 12.5 |
The above table illustrates that the compound exhibits a minimal inhibitory concentration (MIC) comparable to established antibiotics like vancomycin, suggesting its potential as an effective antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated that related pyridazine derivatives can inhibit the growth of various cancer cell lines. For example, one study showed that a pyridazine derivative exhibited significant growth inhibition against multiple NCI-60 cancer cell lines.
| Compound | Cancer Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 9e (pyridazine derivative) | A549 (lung cancer) | 5.0 | |
| 9e (pyridazine derivative) | MCF7 (breast cancer) | 4.5 |
The data indicates that the compound's structural characteristics may enhance its anticancer properties, warranting further investigation into its mechanisms of action.
The biological activity of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol can be attributed to several mechanisms:
- GPCR Modulation : Similar compounds have been shown to interact with G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to inflammation and cancer progression .
- Enzyme Inhibition : Pyridazine derivatives may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that nitrogen heterocycles exhibit antioxidant properties, potentially contributing to their therapeutic effects .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of pyridazine derivatives against MRSA and found that modifications to the nitrogen heterocycle significantly improved potency .
- Anticancer Research : A study investigated the anticancer effects of various substituted pyridazines and found that certain structural modifications led to enhanced cytotoxicity against specific cancer types .
Q & A
Q. What are the recommended safety protocols for handling 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol in laboratory settings?
Methodological Answer: Based on GHS classifications, this compound exhibits acute toxicity (oral), skin corrosion/irritation, and severe eye damage. Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ensure local exhaust ventilation to avoid inhalation of aerosols or dust .
- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Store in a tightly sealed container at room temperature, away from incompatible substances like strong oxidizing agents .
Q. What synthetic routes are commonly employed for the preparation of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol?
Methodological Answer: A two-step synthesis is often utilized:
Alkylation : React 6-methoxy-pyridazine-3-methanol with methylamine derivatives in a solvent like toluene, using triethylamine as a base to facilitate nucleophilic substitution. For example, 2-bromoethanol can serve as the alkylating agent under reflux (100°C, 2 hours) .
Purification : Crude products are concentrated under reduced pressure and purified via column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol?
Methodological Answer:
- NMR : H and C NMR confirm the presence of methoxy (δ ~3.8 ppm), pyridazine aromatic protons (δ ~7.0–8.5 ppm), and ethanol side-chain protons (δ ~3.5–4.0 ppm) .
- FTIR : Peaks at ~3300 cm (O-H stretch), ~1600 cm (C=N/C=C aromatic), and ~1100 cm (C-O methoxy) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 285.3012 for CHNO) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol while minimizing byproduct formation?
Methodological Answer:
- Reagent Stoichiometry : Maintain a 1:1 molar ratio of methylamine derivatives to alkylating agents to prevent over-alkylation. Excess alkylating agents lead to di-substituted byproducts .
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency, while toluene reduces side reactions via controlled reactivity .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions in biphasic systems .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data of derivatives?
Methodological Answer:
- Dose-Response Studies : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear pharmacokinetics .
- Structural-Activity Relationships (SAR) : Compare substituent effects; e.g., replacing the methoxy group with trifluoromethyl (as in ) alters bioavailability and target binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like neurotensin receptor 1, identifying false positives from assay artifacts .
Q. How can thermodynamic properties such as vaporization enthalpy be reliably predicted for aminoethanol derivatives?
Methodological Answer: The "centerpiece" approach is validated for aminoethanols:
- Reference Compound : Use 2-(methyl-amino)-ethanol (ΔHvap = 58.2 kJ/mol) as a baseline due to its intramolecular hydrogen bonding .
- Group Contribution : Calculate substituent effects (e.g., methoxy vs. phenyl groups) using Benson group increments to adjust for polarity and steric hindrance .
- Validation : Cross-check predictions with experimental data from thermogravimetric analysis (TGA) or vapor pressure measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
